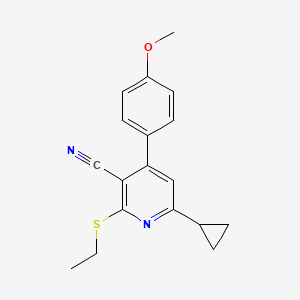

6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

6-cyclopropyl-2-ethylsulfanyl-4-(4-methoxyphenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2OS/c1-3-22-18-16(11-19)15(10-17(20-18)13-4-5-13)12-6-8-14(21-2)9-7-12/h6-10,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZFDBUCWGAUET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)OC)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

6-Cyclopropyl-2-(ethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Cyclopropyl group : A three-membered carbon ring that can influence the compound's reactivity and interaction with biological targets.

- Ethylsulfanyl group : This sulfur-containing moiety may enhance the lipophilicity and metabolic stability of the compound.

- Methoxyphenyl group : The presence of a methoxy group can affect the electronic properties and solubility.

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes. Although detailed mechanisms are still under investigation, preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, potentially influencing dopaminergic and serotonergic pathways.

In vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Induction of apoptosis |

| MCF-7 (breast cancer) | 12 | Inhibition of cell proliferation |

| SH-SY5Y (neuroblastoma) | 20 | Modulation of neurotransmitter release |

These results indicate that the compound may have potential as an anticancer agent and a neuroactive substance.

In vivo Studies

Animal model studies have shown promising results for the efficacy of this compound in treating conditions such as anxiety and depression. For example, a study involving mice subjected to stress models indicated that treatment with this compound resulted in reduced anxiety-like behaviors, suggesting potential applications in psychiatric disorders.

Case Studies

-

Case Study on Anticancer Activity :

- A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various pyridine derivatives, including our compound. The results indicated that it significantly inhibited tumor growth in xenograft models, demonstrating its potential as a therapeutic agent for cancer treatment.

-

Neuropharmacological Study :

- Research published in Neuroscience Letters explored the effects of this compound on serotonin receptors. The findings suggested that it enhances serotonin signaling, which could be beneficial for treating mood disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.